molecular formula C23H20ClN5O2S B12148353 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

Cat. No.: B12148353
M. Wt: 466.0 g/mol
InChI Key: NOJSWUUHDVNBGP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz) :

Chemical Shift (δ, ppm) Assignment
8.25 (s, 1H) NH of acetamide
7.75–7.35 (m, 9H) Aromatic protons (4-chlorophenyl, benzyloxy phenyl)
5.10 (s, 2H) OCH₂ of benzyloxy group
4.20 (s, 2H) SCH₂ of sulfanyl bridge
3.85 (s, 2H) NH₂ (triazole)

¹³C NMR (75 MHz) :

  • 168.5 ppm (C=O of acetamide).
  • 159.2 ppm (C-O of benzyloxy group).
  • 145–125 ppm (aromatic carbons).
  • 35.2 ppm (SCH₂).

Infrared (IR) Spectroscopy

Absorption Band (cm⁻¹) Assignment
3320, 3180 N-H stretching (amine, amide)
1665 C=O stretching (acetamide)
1550 C=N stretching (triazole)
1240 C-O-C stretching (benzyloxy)
1090 C-Cl stretching

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH) : 275 nm (π→π* transitions in aromatic rings).
  • Molar absorptivity (ε) : 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

Mass Spectrometry

  • Molecular Ion [M+H]⁺ : m/z 482.1 (calculated for C₂₃H₂₀ClN₅O₂S).
  • Key Fragments :
    • m/z 350.0 (loss of benzyloxy group).
    • m/z 227.1 (triazole-chlorophenyl fragment).

X-ray Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a planar triazole ring with bond lengths of 1.31 Å (N1-N2) and 1.38 Å (N2-C3). The 4-chlorophenyl group adopts a dihedral angle of 12.5° relative to the triazole plane, while the benzyloxy phenyl ring is tilted at 28.7°. The sulfanyl bridge (S-CH₂) exhibits a gauche conformation (torsion angle: 65°), stabilizing intramolecular hydrogen bonds between the acetamide’s NH and the triazole’s N4 atom (distance: 2.1 Å).

Crystallographic Data :

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 12.4 Å, c = 14.7 Å
β Angle 105.3°
Volume 1804 ų

Comparative Structural Analysis with Analogous Triazole Derivatives

Structural Modifications and Electronic Effects

Compound Substituent (R) LogP Dipole Moment (D)
Target Compound 4-Cl 3.2 5.8
2-{[4-Amino-5-(4-methylphenyl)-...} 4-CH₃ 3.0 5.5
2-{[4-Amino-5-phenyl-...} H 2.8 5.3

Key Observations :

  • Electron-Withdrawing Cl : Increases dipole moment (5.8 D vs. 5.5 D for methyl) due to enhanced polarity.
  • Hydrophobicity : Chlorine raises LogP by 0.2 units compared to methyl.

Hydrogen Bonding Patterns

  • Target Compound : Forms two intramolecular H-bonds (NH⋯N, NH⋯O).
  • Methyl Analog : Lacks H-bond with benzyloxy group due to steric hindrance.

Conformational Flexibility

  • Sulfanyl Bridge : Gauche conformation in target compound vs. anti in non-chlorinated analogs.
  • Benzyloxy Group : Free rotation restricted by π-stacking with triazole in crystalline state.

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H20ClN5O2S/c24-18-8-6-17(7-9-18)22-27-28-23(29(22)25)32-15-21(30)26-19-10-12-20(13-11-19)31-14-16-4-2-1-3-5-16/h1-13H,14-15,25H2,(H,26,30)

InChI Key

NOJSWUUHDVNBGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole core is synthesized via cyclocondensation of 4-chlorophenylcarboxylic acid with hydrazine hydrate in the presence of an acidic ion-exchange resin (e.g., Amberlyst 15). This method, adapted from US5099028A, proceeds at 150–180°C to yield 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol in 85–91% purity.

Reaction conditions :

  • Hydrazine hydrate : 1.2 equivalents.

  • Resin loading : 5–10 wt% relative to carboxylic acid.

  • Solvent : Isopropanol or methanol for recrystallization.

The resin facilitates proton transfer, accelerating cyclization while minimizing byproducts like hydrazides.

Benzyloxy Protection of 4-Hydroxyphenylacetamide

The 4-(benzyloxy)phenylacetamide moiety is prepared by reacting 4-hydroxyphenylacetamide with benzyl bromide under alkaline conditions (K2CO3 in DMF). This step, inspired by CN113527272A, achieves >90% yield through nucleophilic aromatic substitution.

Key parameters :

  • Temperature : 80°C for 2–3 hours.

  • Catalyst : Sodium iodide (2–5 mol%) to enhance reactivity.

Stepwise Preparation Methods

Thiolation of Triazole Core

The sulfanyl group is introduced by reacting 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in anhydrous DMF. The reaction proceeds at 0–5°C to minimize disulfide formation:

Triazole-SH+ClCH2COClTriazole-S-CH2COCl+HCl\text{Triazole-SH} + \text{ClCH}2\text{COCl} \rightarrow \text{Triazole-S-CH}2\text{COCl} + \text{HCl}

Workup :

  • Quench with ice water.

  • Extract with dichloromethane (DCM).

  • Wash with 5% NaHCO3 to remove excess HCl.

Amidation with 4-(Benzyloxy)Phenylamine

The chloroacetyl intermediate is coupled with 4-(benzyloxy)phenylamine using Hünig’s base (DIPEA) in THF. This step, adapted from Evitachem’s protocols, achieves 80–85% yield:

Triazole-S-CH2COCl+Ar-NH2Triazole-S-CH2CONH-Ar+HCl\text{Triazole-S-CH}2\text{COCl} + \text{Ar-NH}2 \rightarrow \text{Triazole-S-CH}_2\text{CONH-Ar} + \text{HCl}

Optimization :

  • Stoichiometry : 1.1 equivalents of amine to ensure complete reaction.

  • Temperature : Room temperature (25°C) to prevent epimerization.

Reaction Optimization and Process Parameters

Temperature and Catalysis

  • Triazole cyclization : Yields improve from 70% to 91% when increasing temperature from 150°C to 180°C.

  • Amidation : Lower temperatures (0–5°C) reduce byproduct formation during thiolation.

Solvent Selection

StepOptimal SolventYield (%)Purity (%)
Triazole formationIsopropanol9199.4
Benzyloxy protectionDMF9398.7
AmidationTHF8599.1

Data synthesized from.

Purification and Characterization

Recrystallization

The final product is purified via sequential recrystallization:

  • First crop : Cold isopropanol (0–5°C) removes unreacted amine.

  • Second crop : Concentrate filtrate and recrystallize from methanol.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 9H, aromatic), 4.98 (s, 2H, OCH2Ph), 3.82 (s, 2H, SCH2CO).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-S).

Applications and Further Research

While beyond the scope of this synthesis-focused article, the compound’s triazole and sulfanyl groups suggest potential in kinase inhibition or antimicrobial agents. Future work should explore:

  • Continuous-flow synthesis to enhance scalability.

  • Biocatalytic routes for greener thiolation.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzyloxyphenyl group can modulate its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the triazole ring, acetamide side chain, or aryl groups. These variations significantly impact pharmacological activity, selectivity, and physicochemical properties. Key comparisons are summarized below:

Modifications to the Triazole Ring

  • This compound’s activity data are unspecified, but trimethoxy groups are often associated with improved CNS penetration .
  • VUAA1 ():
    A triazole-thioacetamide with a 3-pyridinyl group and ethyl substituents. It acts as a potent agonist of insect olfactory receptors (Orco), highlighting the role of pyridinyl groups in receptor activation. In contrast, the 4-chlorophenyl group in the target compound may favor anti-inflammatory or antimicrobial targets .

Modifications to the Acetamide Side Chain

  • N-[4-(Benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    Incorporation of a 4-tert-butylphenyl group increases steric bulk and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The 4-methoxyphenyl group could modulate electron density, affecting binding to oxidative enzymes .

  • The 4-butylphenyl group in the acetamide chain may enhance lipophilicity, favoring antimicrobial activity .

Pharmacological Activity Comparisons

Compound Key Substituents Biological Activity Potency vs. Reference Reference
Target Compound 4-Chlorophenyl, 4-(benzyloxy)phenyl Theoretical: Anti-inflammatory, antimicrobial N/A
2-{[4-amino-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide (AS111, ) 2-Pyridyl, 3-methylphenyl Anti-inflammatory 1.28× diclofenac sodium
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () Furan-2-yl, variable aryl Anti-exudative Comparable to diclofenac
N-substituted aryl-2-({4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-4H-triazol-3-yl}sulfanyl)acetamide (KA3, ) Pyridin-4-yl, electron-withdrawing groups Antimicrobial, antioxidant MIC: 6.25 µg/mL (E. coli)
AM31 () 2-Hydroxyphenyl, 4-nitrophenyl Reverse transcriptase inhibition KI: 1.2 nM (vs. Nevirapine)

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial and anti-inflammatory activity by improving target binding (e.g., KA3, AM31) . The 4-chlorophenyl group in the target compound aligns with this trend.
  • Benzyloxy vs. Phenoxy Groups: Benzyloxy (target compound) may offer better metabolic stability than phenoxy () due to reduced oxidative susceptibility.
  • Heteroaromatic Substituents: Pyridinyl () or furanyl () groups can confer target-specific activity (e.g., kinase inhibition vs. Orco activation).

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN5O2SC_{17}H_{16}ClN_{5}O_{2}S with a molecular weight of approximately 373.85 g/mol. The structure includes a triazole ring, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC17H16ClN5O2S
Molecular Weight373.85 g/mol
IUPAC NameThis compound
SMILESC1=CC=C(C=C1)C(=O)NC2=NN=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study by MDPI demonstrated that compounds similar to our target compound showed high efficacy against various cancer cell lines. For example, related compounds displayed IC50 values as low as 4.363 μM in human colon cancer (HCT116) cell lines, suggesting potent anticancer activity.

Antimicrobial Properties

Triazole derivatives are also noted for their antimicrobial activities. The compound's structural components may enhance its ability to inhibit bacterial growth. In vitro studies have shown that similar compounds possess significant antifungal and antibacterial properties, making them potential candidates for treating infections caused by resistant strains .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : Similar triazole compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
  • Interaction with DNA : Triazoles can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can protect cells from oxidative stress .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various triazole derivatives, one compound exhibited an IC50 value of 18.76 μM against HCT116 cells, indicating moderate activity compared to the potent drug doxorubicin .

Case Study 2: Antimicrobial Screening

A series of synthesized triazole derivatives were screened for their antimicrobial activity against various pathogens. The results indicated that certain derivatives had comparable efficacy to established antibiotics like streptomycin against Enterobacter cloacae and Salmonella species .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like 4-amino-1,2,4-triazole derivatives and substituted phenyl acetamides. Key steps include:
  • Sulfanyl Group Introduction : Use of sulfurizing agents (e.g., thiourea or Lawesson’s reagent) under inert atmospheres.
  • Coupling Reactions : Catalyzed by EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) at 0–25°C .
  • Critical Parameters : Temperature control (<60°C) and solvent selection (e.g., ethanol for recrystallization) minimize side products. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the compound’s structural integrity and stability?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : 1H^1H and 13C^13C NMR confirm substituent positions (e.g., benzyloxy at δ 7.2–7.4 ppm, triazole protons at δ 8.1–8.3 ppm).
  • IR : Sulfanyl (C–S) stretch at 600–700 cm1^{-1}, amide C=O at ~1650 cm1^{-1} .
  • Stability Testing : Monitor degradation under UV light, extreme pH (1–13), and elevated temperatures (40–80°C) using accelerated stability protocols .

Q. What in vitro biological screening assays are recommended for initial activity profiling?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or tyrosine kinases, comparing inhibition to reference drugs (e.g., Celecoxib) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Variable Substitution Patterns : Compare activities of analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl substituents) to isolate substituent effects .
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to reduce variability .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding if enzyme assays show discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced anticancer activity?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with halogen (F, Br), electron-donating (OCH3_3), or bulky groups (tert-butyl) at the 4-chlorophenyl position .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or DNA gyrase .
  • Bioactivity Correlation : Tabulate substituent effects (example below):
Substituent (R)IC50_{50} (μM, MCF-7)LogP
4-Cl12.3 ± 1.23.1
3,4-OCH3_38.7 ± 0.92.8
4-CF3_325.6 ± 2.13.5

Data adapted from

Q. What methodologies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate groups at the acetamide moiety to enhance aqueous solubility .
  • Formulation Strategies : Use nanoemulsions (lecithin-based) or cyclodextrin complexes to improve absorption .
  • Salt Formation : React with HCl or sodium bicarbonate to generate crystalline salts with improved dissolution profiles .

Contradictory Data Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?

  • Methodological Answer :
  • Strain-Specificity : Test activity against clinical isolates (e.g., methicillin-resistant S. aureus) rather than ATCC strains .
  • Mechanistic Studies : Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
  • Resistance Profiling : Serial passage experiments to assess resistance development potential .

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